Comparative Orthogonality: Dual Reactivity for Sequential Sulfonylation and Cross-Coupling
This compound uniquely combines a sulfonyl chloride and an aryl bromide, enabling a two-step orthogonal functionalization strategy. The sulfonyl chloride can be used to install a sulfonamide or sulfonate ester, while the aryl bromide remains intact for a subsequent Pd-catalyzed cross-coupling . This is a key advantage over non-halogenated analogs like tosyl chloride, which lack a second reactive handle for diversification. In the study by Skhiri et al., bromobenzenesulfonyl chlorides underwent desulfitative arylation with heteroarenes in good to high yields without cleavage of the C-Br bond, demonstrating the stability and utility of the aryl bromide during reactions at the sulfonyl center [1].
| Evidence Dimension | Presence of a second reactive handle for orthogonal synthesis |
|---|---|
| Target Compound Data | Contains both -SO2Cl and -Br groups |
| Comparator Or Baseline | 4-Methylbenzenesulfonyl chloride (Tosyl chloride); contains only -SO2Cl |
| Quantified Difference | Qualitative difference in functional group availability |
| Conditions | Standard organic synthesis conditions |
Why This Matters
Enables the construction of more complex molecules through a single intermediate, reducing step count and increasing synthetic efficiency, which is a key criterion for procurement in discovery chemistry.
- [1] Skhiri, A.; Beladhria, A.; Yuan, K.; Soulé, J.-F.; Ben Salem, R.; et al. Pd-Catalysed Direct Arylation of Heteroaromatics Using (Poly)halobenzene-sulfonyl Chlorides as Coupling Partners: One Step Access to (Poly)halo-Substituted Bi(hetero)aryls. Eur. J. Org. Chem. 2015, 2015 (20), 4428–4436. View Source
